Methyl 2-(4-formyl-2-methoxyphenoxy)acetate

Vue d'ensemble

Description

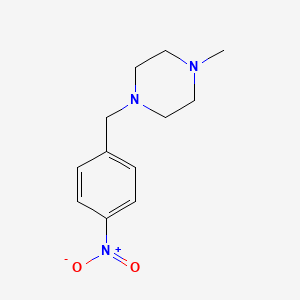

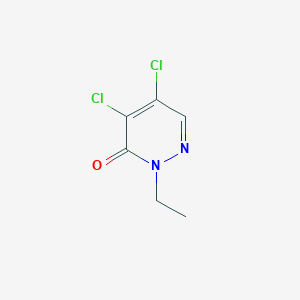

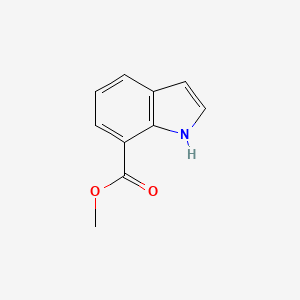

Methyl 2-(4-formyl-2-methoxyphenoxy)acetate is a chemical compound that has been the subject of various studies due to its potential applications, particularly in the field of medicinal chemistry. The compound features a methoxy group and a formyl group attached to a phenoxyacetate structure, which is a common moiety in various bioactive compounds.

Synthesis Analysis

The synthesis of derivatives of 2-(4-formyl-2-methoxyphenoxy)acetic acid has been explored in the context of creating novel 1,3,4-thiadiazole derivatives with potential antimicrobial activities. These derivatives were synthesized through the cyclization of the carboxylic acid group of a precursor compound with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . This method demonstrates the chemical versatility of the parent compound and its potential as a scaffold for developing new pharmaceutical agents.

Molecular Structure Analysis

The molecular structure of related compounds, such as (2-formyl-6-methoxyphenoxy)acetic acid, has been determined using X-ray diffraction techniques. The acid forms hydrogen-bonded cyclic dimers that are non-planar, which could influence the compound's reactivity and interaction with biological targets . Understanding the molecular structure is crucial for the rational design of derivatives with desired biological activities.

Chemical Reactions Analysis

The reactivity of the formyl group in the compound allows for further chemical modifications, which can lead to a variety of derivatives with different properties and potential applications. The synthesis process mentioned earlier, involving the formation of 1,3,4-thiadiazole derivatives, is an example of the type of chemical reactions that can be performed with this compound . The ability to undergo such reactions makes it a valuable starting material for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate are not detailed in the provided papers, the properties of structurally related compounds have been studied. For instance, the crystal structure analysis of (2-formyl-6-methoxyphenoxy)acetic acid provides insights into its solid-state properties, such as hydrogen bonding and stereochemistry, which can affect its solubility, stability, and reactivity . Additionally, the antimicrobial evaluation of its derivatives suggests that the compound's chemical properties can be fine-tuned to target specific microbial strains .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Methyl 2-(4-allyl-2-methoxyphenoxy)acetate, related to Methyl 2-(4-formyl-2-methoxyphenoxy)acetate, is used in reactions with adamantan-2-amine and (adamantan-1-yl)methylamine. This process results in the formation of target amides and the butyl ester of the corresponding acid, showcasing the compound's role in facilitating complex chemical reactions (Novakov et al., 2017).

Pharmaceutical and Medicinal Applications

- In pharmaceutical research, derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized and evaluated for their anti-mycobacterial activities, particularly against Mycobacterium tuberculosis (Yar et al., 2006).

- Another study synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and evaluated their antimicrobial activities against several microbial strains, indicating the compound's potential in developing new antimicrobial agents (Noolvi et al., 2016).

Material Science and Molecular Structure Analysis

- The crystal structures of various phenoxyalkanoic acids, including derivatives of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate, have been determined, aiding in understanding their molecular interactions and properties in material sciences (O'reilly et al., 1987).

Synthesis of Complex Organic Compounds

- Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, closely related to Methyl 2-(4-formyl-2-methoxyphenoxy)acetate, has been synthesized as an important intermediate in the total synthesis of bisbibenzyls, a series of natural products with biological activities (Lou Hong-xiang, 2012).

Safety and Hazards

The safety information for “Methyl 2-(4-formyl-2-methoxyphenoxy)acetate” indicates that it should be handled with care, although specific hazard statements were not found in the search results .

Relevant Papers The search results did not provide specific peer-reviewed papers related to “Methyl 2-(4-formyl-2-methoxyphenoxy)acetate”. For a more comprehensive analysis, a more targeted search for scholarly articles on this compound would be beneficial .

Propriétés

IUPAC Name |

methyl 2-(4-formyl-2-methoxyphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-14-10-5-8(6-12)3-4-9(10)16-7-11(13)15-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLWXYZXSFHFGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358244 | |

| Record name | methyl 2-(4-formyl-2-methoxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79317-30-9 | |

| Record name | methyl 2-(4-formyl-2-methoxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1298100.png)

![7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B1298114.png)

![[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid](/img/structure/B1298122.png)